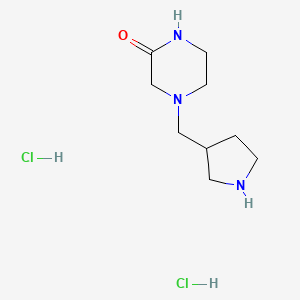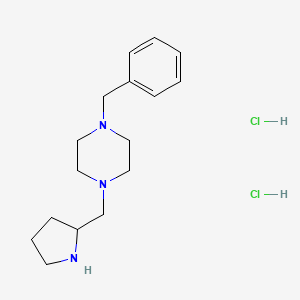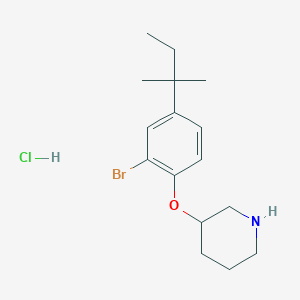![molecular formula C10H9ClF3N3O B1525734 Clorhidrato de 5-aminometil-3-(4-(trifluorometil)fenil)-[1,2,4]oxadiazol CAS No. 1208081-10-0](/img/structure/B1525734.png)
Clorhidrato de 5-aminometil-3-(4-(trifluorometil)fenil)-[1,2,4]oxadiazol
Descripción general
Descripción
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is a useful research compound. Its molecular formula is C10H9ClF3N3O and its molecular weight is 279.64 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Desarrollo de fármacos farmacéuticos
Se sabe que el grupo trifluorometilo (-CF3) en este compuesto mejora las propiedades farmacológicas de los fármacos. Puede mejorar la potencia del fármaco al influir en el pKa de las estructuras relacionadas, lo cual es crucial para las interacciones fármaco-receptor . Este compuesto podría investigarse por su potencial como farmacóforo en el desarrollo de nuevos agentes terapéuticos.
Investigación antiviral
Los compuestos con un grupo -CF3 han mostrado una eficacia mejorada en la inhibición de enzimas como la transcriptasa inversa, que son esenciales para la replicación de los virus. Este compuesto podría formar parte de un estudio para desarrollar nuevos fármacos antivirales que se dirijan a enzimas virales específicas .
Productos químicos agrícolas
Los derivados de 1,2,4-oxadiazol exhiben un amplio espectro de actividades biológicas en la agricultura. Se han utilizado para crear pesticidas químicos con bajo riesgo y alta eficiencia. Este compuesto, con su anillo oxadiazol, podría explorarse por sus actividades nematocidas y antifúngicas contra plagas agrícolas .
Agentes antibacterianos para la protección de cultivos
Derivados específicos de 1,2,4-oxadiazol han mostrado fuertes efectos antibacterianos sobre patógenos como Xanthomonas oryzae, que afectan a cultivos como el arroz. El compuesto en cuestión podría sintetizarse en derivados para combatir la roya bacteriana y las rayas foliares en el arroz, mejorando potencialmente el rendimiento y la seguridad de los cultivos .
Ciencia de los materiales
Las propiedades únicas de los derivados de 1,2,4-oxadiazol los hacen adecuados para aplicaciones en ciencia de los materiales. Se pueden utilizar en el desarrollo de materiales centelleantes, que son componentes esenciales en los dispositivos de detección de radiación .
Industria de los colorantes
Los derivados de 1,2,4-oxadiazoles también se utilizan en la industria de los colorantes. Su estructura química puede adaptarse para producir colorantes con propiedades específicas para textiles y otros materiales .
Estudios de inhibición enzimática
La capacidad del compuesto para interactuar con las enzimas mediante enlaces de hidrógeno e influir en los valores de pKa lo convierte en un candidato para estudios de inhibición enzimática. Esto puede conducir al descubrimiento de nuevos inhibidores que pueden regular la actividad enzimática en varios procesos biológicos .
Investigación en química de flúor
Dado que el compuesto incorpora flúor, puede contribuir al campo de la química organofluorada. La investigación en esta área puede conducir al desarrollo de nuevas moléculas que contienen flúor con aplicaciones en medicina, catálisis y más .
Mecanismo De Acción
Target of Action
Compounds containing the 1,3,4-oxadiazole core have been found to exhibit a broad spectrum of biological activities, including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .
Mode of Action
It is known that 1,3,4-oxadiazole derivatives interact with their targets in a variety of ways, leading to changes in cellular processes .
Biochemical Pathways
It is known that 1,3,4-oxadiazole derivatives can affect a wide range of biochemical pathways due to their broad spectrum of biological activities .
Result of Action
It is known that 1,3,4-oxadiazole derivatives can have a wide range of effects at the molecular and cellular level due to their broad spectrum of biological activities .
Análisis Bioquímico
Biochemical Properties
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain bacterial enzymes, thereby exhibiting antibacterial properties. It also interacts with proteins involved in cell signaling pathways, modulating their activity and affecting cellular responses .
Cellular Effects
The effects of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to alter the expression of genes involved in cell proliferation and apoptosis, leading to changes in cell growth and survival. Additionally, it affects cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This compound can inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and catalysis. It also affects gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, maintaining its biological activity over extended periods. It may degrade under specific conditions, leading to a loss of activity and potential formation of degradation products that could have different biological effects .
Dosage Effects in Animal Models
The effects of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as antibacterial or anticancer activity, without causing significant toxicity. At higher doses, it may induce toxic or adverse effects, including organ damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s activity significantly changes at specific dosage levels .
Metabolic Pathways
5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, this compound can inhibit or activate metabolic enzymes, leading to changes in the production and utilization of metabolites. These interactions can affect overall cellular metabolism, influencing energy production, biosynthesis, and other metabolic processes .
Transport and Distribution
The transport and distribution of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride within cells and tissues are crucial for its biological activity. This compound is transported across cell membranes by specific transporters and binding proteins, which facilitate its uptake and distribution. Once inside the cells, it may localize to specific compartments or organelles, where it exerts its effects. The compound’s distribution within tissues can also influence its overall activity and potential therapeutic applications .
Subcellular Localization
The subcellular localization of 5-Aminomethyl-3-(4-(trifluoromethyl)phenyl)-[1,2,4]oxadiazole hydrochloride is essential for its activity and function. This compound may be directed to specific cellular compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to influence gene expression. Alternatively, it may localize to the mitochondria, affecting cellular energy production and metabolism .
Propiedades
IUPAC Name |
[3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O.ClH/c11-10(12,13)7-3-1-6(2-4-7)9-15-8(5-14)17-16-9;/h1-4H,5,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAFKYHSZPYRFCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN)C(F)(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClF3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


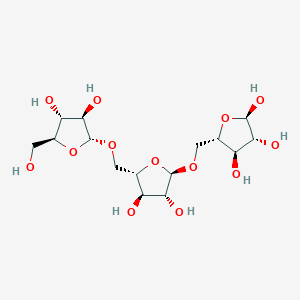
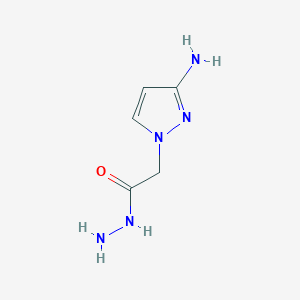
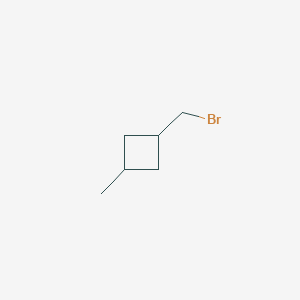
![1-[4-chloro-3-(trifluoromethyl)phenyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1525657.png)
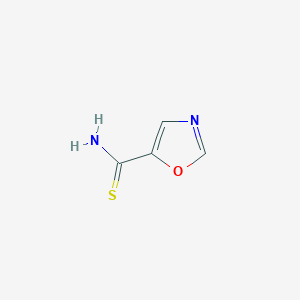
![[(2-Aminophenyl)sulfonyl]acetonitrile](/img/structure/B1525659.png)
![1-[2-(Chloromethyl)phenyl]-1H-pyrazole hydrochloride](/img/structure/B1525661.png)
![3-{[(2,2-Dimethylpropyl)carbamoyl]amino}benzoic acid](/img/structure/B1525662.png)
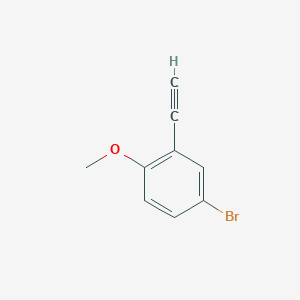
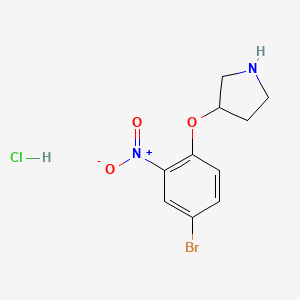
![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)
